Cas no 1780802-80-3 (3-amino-2-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid)

3-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)propanoic acid is a fluorinated phenylalanine derivative with a unique structural motif, combining an amino acid backbone with aromatic fluorine substitutions. The presence of both fluorine and trifluoromethyl groups enhances its metabolic stability and lipophilicity, making it valuable in medicinal chemistry and drug development. This compound serves as a versatile intermediate for designing bioactive molecules, particularly in the synthesis of enzyme inhibitors and receptor modulators. Its rigid aromatic core and electron-withdrawing substituents contribute to improved binding affinity and selectivity in target interactions. The compound's well-defined stereochemistry further supports its utility in chiral synthesis and pharmaceutical research.
3-amino-2-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid structure
1780802-80-3 structure
Product Name:3-amino-2-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid
CAS No:1780802-80-3
MF:C10H9F4NO2
MW:251.177576780319
CID:6339322
PubChem ID:84707423
Update Time:2025-11-06

3-amino-2-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid
    • EN300-2001467
    • 1780802-80-3
    • 3-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid
    • Inchi: 1S/C10H9F4NO2/c11-8-2-1-5(10(12,13)14)3-6(8)7(4-15)9(16)17/h1-3,7H,4,15H2,(H,16,17)
    • InChI Key: RHVAYRRRCZWMKE-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(F)(F)F)C=C1C(C(=O)O)CN

Computed Properties

  • Exact Mass: 251.05694118g/mol
  • Monoisotopic Mass: 251.05694118g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 63.3Ų

3-amino-2-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid Pricemore >>

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3-amino-2-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid Related Literature

Additional information on 3-amino-2-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid

3-Amino-2-Fluoro-5-(Trifluoromethyl)Phenylpropanoic Acid: A Comprehensive Overview

The compound 3-amino-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid, with the CAS number 1780802-80-3, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of fluorinated aromatic compounds, which are known for their unique electronic properties and biological activity. The presence of multiple fluorine atoms in its structure contributes to its high stability, lipophilicity, and ability to interact with biological systems.

The synthesis of 3-amino-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid involves a multi-step process that typically begins with the preparation of the aromatic ring. The introduction of the amino group at position 3 and the trifluoromethyl group at position 5 requires precise control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and improving yields. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.

In terms of applications, this compound has shown promise in several areas. In medicinal chemistry, it has been investigated as a potential lead compound for drug development. Its ability to act as a ligand for various biological targets, such as G-protein coupled receptors (GPCRs), makes it a valuable tool in drug discovery programs. For instance, studies have demonstrated its potential as an antagonist for certain ion channels, which could be relevant in treating conditions like epilepsy or chronic pain.

Beyond pharmacology, this compound has found applications in materials science. Its unique electronic properties make it suitable for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent research has focused on incorporating this compound into self-assembled monolayers (SAMs), which can enhance the performance of electronic devices by improving charge transport properties.

The structural features of 3-amino-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid also make it an excellent candidate for use in bioconjugation reactions. Its amino group can be readily modified to attach various biomolecules, such as peptides or antibodies, enabling its use in diagnostic assays and targeted drug delivery systems. This versatility underscores its importance as a building block in modern chemical synthesis.

Recent studies have highlighted the importance of fluorinated compounds like this one in addressing global health challenges. For example, researchers have explored its role in combating antibiotic resistance by designing novel antimicrobial agents. The compound's ability to disrupt bacterial biofilms has been a focal point of recent investigations, offering new avenues for treating infections that are resistant to conventional antibiotics.

In conclusion, 3-amino-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid is a versatile and intriguing molecule with applications spanning multiple disciplines. Its unique chemical properties, combined with advancements in synthetic methods and materials science, position it as a key player in future innovations across industries. As research continues to uncover new uses for this compound, its impact on science and technology is expected to grow significantly.

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